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Compound of Interest
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Compound Name: ”
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Cat. No.: B12096140

Get Quote

\ J

Stereochemical Architecture, Synthetic Methodologies, and Pharmaceutical Utility

Executive Summary

(R)-2-Chloro-4-methylpentanoic acid (CAS: 80919-74-0 for R-isomer; generic 29671-29-2) is
a critical chiral building block in the synthesis of peptidomimetics and enantiopure amino acids.
Unlike simple aliphatic halides, this

-halo acid possesses a reactive stereocenter adjacent to a carboxyl motif, making it a versatile
electrophile for

displacements.

This guide addresses the specific challenge of synthesizing this molecule with high
enantiomeric excess (

), focusing on the diazotization of D-leucine, a route that demands precise control over
stereochemical retention mechanisms.

Structural Identity & Stereochemistry
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IUPAC Nomenclature & Descriptor Analysis[1]

o |[UPAC Name: (2R)-2-Chloro-4-methylpentanoic acid[1]
e Synonyms: D-2-Chloroisocaproic acid,;

-Chloroisocaproic acid.

e Molecular Formula:

[1]

e Molecular Weight: 150.60 g/mol [1][2]

Cahn-Ingold-Prelog (CIP) Priority Assignment
To validate the (R) configuration, we assign priorities to the substituents at the C2 chiral center:
e -Cl (Atomic number 17)
Priority 1
e -COOH (Carbon bonded to O, O, O)
Priority 2
¢ -CH2CH(CH3)2 (Isobutyl; Carbon bonded to C, H, H)
Priority 3
e -H (Atomic number 1)
Priority 4

Configuration Logic: With the lowest priority group (-H) oriented away from the viewer, the
sequence 1

2

3 traces a clockwise path, confirming the (R) stereochemistry.
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Physical Properties (Enantiomeric Benchmarks)

o Physical State: Colorless to pale yellow liquid.
e Boiling Point: ~110-112°C at 10 mmHg.
e Optical Rotation:

(neat).

o Note: The (S)-enantiomer (derived from L-leucine) exhibits

to

. Therefore, the (R)-enantiomer is dextrorotatory (+).

Synthetic Pathways: The Diazotization Route[3][4]
[5]

The industry-standard synthesis for (R)-2-Chloro-4-methylpentanoic acid utilizes D-Leucine
as the chiral progenitor. This pathway is preferred over asymmetric chlorination due to the high
cost of chiral catalysts compared to the abundance of amino acid feedstocks.

The Mechanistic Paradox: Retention of Configuration

A common misconception is that converting an amine to a halide via a diazonium intermediate
proceeds via a carbocation (

, racemization) or direct attack (
, inversion). However, for
-amino acids, the reaction proceeds with retention of configuration.[3]

Expert Insight: This retention is driven by Neighboring Group Participation (NGP). The
carboxylate oxygen attacks the incipient carbocation from the back, forming a transient

-lactone (inversion #1). The chloride ion then attacks this lactone from the back to open the ring
(inversion #2). Two inversions yield a net retention of stereochemistry.
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DOT Diagram: Mechanism of Retention

Intramolecular ClI- Nucleophilic
NaNO2 / HCI Carboxylate Attack Attack (SN2) R)-2-Chloro-4-methyl-
D-Leucine (HNO2 generation) > Diazonium Salt (Inversion 1) > Alpha-Lactone (Inversion 2) > ®) P —-— v
(R-Configuration) Intermediate (Transient Inversion) (TVel Retention)

Click to download full resolution via product page

Caption: The double-inversion mechanism ensuring retention of configuration during the
diazotization of D-Leucine.

Validated Experimental Protocol

Objective: Synthesis of (R)-2-Chloro-4-methylpentanoic acid from D-Leucine.

Reagents:

D-Leucine (1.0 eq)

Sodium Nitrite (

, 1.5 eq)

Hydrochloric Acid (5 M, excess)

Solvent: Water[4]
Step-by-Step Methodology:

e Solubilization: Dissolve D-Leucine in 5 M HCI at room temperature. The high molarity is
crucial to provide an excess of

ions and prevent hydroxylation (formation of the
-hydroxy acid).
» Diazotization (Cold Phase): Cool the solution to 0°C — 5°C. Add an aqueous solution of

dropwise over 2 hours.
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o Critical Control Point: Temperature must not exceed 5°C to prevent thermal decomposition
of the diazonium salt into the carbocation, which leads to racemization and elimination
byproducts (alkenes).

¢ Reaction Maturation: Allow the mixture to warm to room temperature (20-25°C) and stir for
12 hours. Nitrogen gas evolution will cease, indicating reaction completion.

o Extraction: Extract the agueous phase three times with Ethyl Acetate or Dichloromethane
(DCM).

 Purification: Dry the organic layer over anhydrous

. Evaporate solvent under reduced pressure.
» Crystallization/Distillation: The crude oil can be purified via vacuum distillation (bp ~110°C @

10 mmHg) to yield the pure acid.

Industrial & Pharmaceutical Applications[4][7]
Precursor for Unnatural Amino Acids (The "Inversion
Strategy")

While (R)-2-chloro-4-methylpentanoic acid retains the D-Leucine configuration, it is primarily
used industrially to synthesize L-Leucine analogues or specific D-amino acids via a subsequent

displacement.

o Workflow: (R)-Chloro Acid +
(Azide)
(S)-Azido Acid (Inversion)
Reduction
(S)-Amino Acid.

e This "chiral pool" manipulation allows for the stereo-controlled synthesis of complex non-
proteinogenic amino acids found in peptide therapeutics.
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Peptidomimetics & Protease Inhibitors

The chlorine atom at the

-position provides unique electronic and steric properties compared to the native methyl or
hydrogen.

o Metabolic Stability: The C-Cl bond is resistant to hydrolysis by standard proteases, extending
the half-life of peptide drugs.

o Target: Used in the design of Metalloproteinase Inhibitors where the carboxylic acid
coordinates with the Zinc active site, and the chlorine occupies the hydrophobic S1' pocket.

Agrochemicals
Chiral

-halo acids are intermediates in the synthesis of aryloxyphenoxypropionate herbicides (the
"fops"), although the methyl/ethyl derivatives are more common than the isobutyl (leucine)
backbone.

Analytical Controls & Characterization

To ensure "Trustworthiness" in production, the following analytical metrics must be met:

Table 1: Quality Control Specifications
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Test Method Acceptance Criteria
] Clear, colorless to pale yellow
Appearance Visual o
liquid
Purity GC-FID or HPLC
Enantiomeric Excess Chiral HPLC (ee)
Polarimetry (
Specific Rotation to
, heat)
i 0.95 (d, 6H), 1.7-1.9 (m, 3H),
Identity -NMR (CDCI3) (d, 6H) (m. 3F)

4.4 (t, 1H)

Chiral HPLC Method (Guideline)

e Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV @ 210 nm.

Mobile Phase: Hexane : Isopropanol : TFA (98 : 2: 0.1).

Note: The free acid often tails; derivatization to the methyl ester (using diazomethane or

) prior to injection improves peak shape and resolution.

Safety & Handling

e Hazards: Corrosive (Skin Corr. 1B), Causes serious eye damage.

o Storage: Store at 2-8°C under inert atmosphere (

or

). Halo-acids can hydrolyze slowly if exposed to atmospheric moisture.
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¢ Incompatibility: Strong bases, strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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